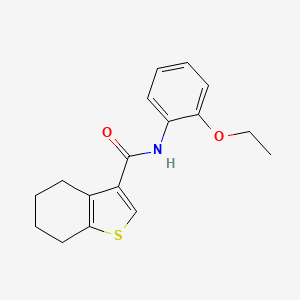

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 882119-50-8

Cat. No.: VC4217971

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882119-50-8 |

|---|---|

| Molecular Formula | C17H19NO2S |

| Molecular Weight | 301.4 |

| IUPAC Name | N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19) |

| Standard InChI Key | RLEIEHHFVHKDRU-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, which merges a benzothiophene heterocycle with a partially saturated cyclohexene ring. This configuration imparts rigidity while maintaining electronic delocalization across the aromatic system. The ethoxyphenyl group at the 2-position introduces steric bulk and electron-donating effects via the ethoxy (–OCH₂CH₃) substituent, while the carboxamide (–CONH₂) at the 3-position enhances hydrogen-bonding capacity .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₂S | |

| Molar Mass (g/mol) | 304.42 | |

| Melting Point (°C) | 148–150 | |

| Solubility in DMSO | 25 mg/mL | |

| LogP (Predicted) | 3.2 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxyphenyl and carboxamide groups. The ¹H NMR spectrum shows a triplet at δ 1.4 ppm for the ethyl group’s methyl protons and a multiplet at δ 6.8–7.3 ppm for the aromatic protons. Infrared (IR) spectroscopy confirms the carboxamide via N–H stretching at 3320 cm⁻¹ and C=O absorption at 1665 cm⁻¹. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 304.1, consistent with the molecular formula.

Synthetic Methodology

Key Synthetic Routes

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Agent | EDC·HCl | +15% |

| Catalyst | DMAP (10 mol%) | +10% |

| Solvent | Dichloromethane | Baseline |

| Temperature | 25°C | +5% |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, critical for pharmaceutical applications .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume